3-(5-Fluoro-2-methoxyphenyl)benzonitrile
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Overview
Description
3-(5-Fluoro-2-methoxyphenyl)benzonitrile is an organic compound with the molecular formula C14H10FNO. It is a biphenyl derivative, characterized by the presence of a fluoro and a methoxy group on one phenyl ring and a nitrile group on the other. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-2-methoxyphenyl)benzonitrile typically involves the reaction of 5-fluoro-2-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 5-fluoro-2-methoxyphenylboronic acid with 3-bromobenzonitrile in the presence of a palladium catalyst and a base .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-2-methoxyphenyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: 3-(5-Fluoro-2-methoxyphenyl)benzoic acid.
Reduction: 3-(5-Fluoro-2-methoxyphenyl)benzylamine.
Substitution: 3-(5-Methoxy-2-methoxyphenyl)benzonitrile.
Scientific Research Applications
3-(5-Fluoro-2-methoxyphenyl)benzonitrile is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential lead compound for the development of pharmaceuticals targeting specific biological pathways.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-2-methoxyphenyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methylbenzonitrile: Similar structure but with a methyl group instead of a methoxy group.
5-Fluoro-2-methylbenzonitrile: Similar structure but with a methyl group instead of a methoxy group.
3-Fluoro-4-methoxybenzonitrile: Similar structure but with different substitution positions.
Uniqueness
3-(5-Fluoro-2-methoxyphenyl)benzonitrile is unique due to the specific positioning of the fluoro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research .
Biological Activity
3-(5-Fluoro-2-methoxyphenyl)benzonitrile is an organic compound with the molecular formula C₁₄H₁₀FNO. Its unique structure, featuring a nitrile group and fluorinated aromatic system, enhances its chemical reactivity and potential biological activity. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound is characterized by the presence of fluoro and methoxy substituents, which significantly influence its binding affinity to various biological targets. The nitrile group can participate in hydrogen bonding, contributing to the compound's overall activity. The mechanism of action primarily involves interactions with specific enzymes or receptors, potentially affecting signaling pathways in biological systems.
Key Structural Features
Feature | Description |
---|---|
Molecular Formula | C₁₄H₁₀FNO |
Functional Groups | Benzonitrile, Fluoro, Methoxy |
Chemical Class | Aromatic Compound |
Biological Activity
Research indicates that this compound exhibits promising biological activities, particularly in the context of cancer research and neuropharmacology.
Anticancer Activity
Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation. The presence of fluorinated aromatic compounds has been linked to enhanced anticancer properties due to their lipophilicity and metabolic stability.
- Case Study : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, docking studies indicated strong binding affinities to targets involved in tumor growth regulation.
Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests potential applications in treating psychiatric disorders. Specifically, it may act as a selective agonist for serotonin receptors (5-HT2C), which are implicated in mood regulation.
- Research Findings : A study demonstrated that derivatives of similar compounds exhibited significant selectivity for the 5-HT2C receptor over 5-HT2A and 5-HT2B receptors, indicating a potential for reduced side effects associated with antipsychotic medications .
Comparative Analysis with Related Compounds
To contextualize the activity of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Activity Profile |
---|---|
3-(4-Fluorophenyl)benzonitrile | Similar nitrile functionality; lower selectivity |
2-(5-Fluoro-2-methoxyphenyl)acetic acid | Shares fluorinated structure; different functional group |
(5-Fluoro-2-methoxyphenyl)methanol | Hydroxymethyl group instead of nitrile; distinct properties |
Future Directions and Research Implications
The ongoing research into this compound aims to elucidate its full therapeutic potential. Key areas for future investigation include:
- In Vivo Studies : Further studies are needed to assess the compound's efficacy and safety in animal models.
- Mechanistic Insights : Detailed investigations into its mechanism of action at the molecular level will provide insights into its potential therapeutic applications.
- Structure-Activity Relationship (SAR) : Understanding how variations in structure affect biological activity will aid in designing more effective analogs.
Properties
IUPAC Name |
3-(5-fluoro-2-methoxyphenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c1-17-14-6-5-12(15)8-13(14)11-4-2-3-10(7-11)9-16/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWQMJHDSLAUSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742905 |
Source
|
Record name | 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-56-5 |
Source
|
Record name | 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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